N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-benzoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O2S2/c28-21(15-6-2-1-3-7-15)16-10-12-17(13-11-16)22(29)27-24-26-19(14-30-24)23-25-18-8-4-5-9-20(18)31-23/h1-14H,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZQADVEKBCZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Chemical Reactions Analysis
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and benzothiazole moieties exhibit anticancer properties. N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The thiazole ring enhances the interaction with microbial enzymes, making it a candidate for developing new antimicrobial agents. In vitro studies have reported significant inhibition of growth for several strains, indicating its potential as a lead compound in antibiotic development .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. The compound may exert neuroprotection through antioxidant mechanisms and by inhibiting neuroinflammation, which are critical in the pathogenesis of such diseases .
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry investigated the anticancer mechanism of this compound on breast cancer cells. The results indicated that the compound reduced cell viability by inducing apoptosis via mitochondrial pathways, with IC50 values indicating potent activity at low concentrations .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Case Study 3: Anti-inflammatory Properties
A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Patients receiving treatment showed a marked decrease in inflammatory markers and improved clinical outcomes compared to placebo groups, highlighting its therapeutic potential in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, molecular docking studies have suggested that the compound binds to specific protein receptors, further elucidating its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonyl and Halogen Substituents
Compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide (4–24) () share the benzo[d]thiazolylphenyl backbone but incorporate sulfonyl-piperidine-carboxamide groups. Key differences include:
- Substituent Effects : Halogens (Cl, Br, F) and alkyl/alkoxy groups on the sulfonyl moiety modulate electronic properties and steric bulk. For example, dimethylphenyl substituents (4–22) improve synthetic yields (75%) compared to dibromophenyl derivatives (4–21, 28%) .
- Biological Relevance : Sulfonyl groups enhance binding to hydrophobic enzyme pockets, as seen in multitarget inhibitors for pain management ().
Thiazole-Based Benzamides with Pyridine and Nitro Groups
Compounds like 4-methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide () and N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-nitrobenzamide () highlight the impact of auxiliary heterocycles and polar groups:
- Pyridine vs.
- Nitro and Hydroxyl Groups : The nitro group in ’s compound increases polarity, while the hydroxyl group may participate in hydrogen bonding, enhancing interactions with biological targets like kinases or proteases .
Triazole-Linked Derivatives
Compounds such as N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (8, ) incorporate triazole spacers via click chemistry. Key comparisons include:
- Synthetic Efficiency : Triazole formation via Cu(I)-catalyzed azide-alkyne cycloaddition achieves moderate yields (57–67%) , contrasting with lower yields for sulfonyl-piperidine derivatives ().
- Tautomerism : Unlike thione-thiol tautomerism observed in 1,2,4-triazoles (), triazole-linked benzamides exhibit rigid structures, favoring stable interactions with biological targets .
Antioxidant Thiazole/Thiadiazole Derivatives
Thiazole and thiadiazole secondary amines (–8) demonstrate antioxidant properties due to redox-active sulfur and nitrogen atoms. However, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide lacks these motifs, suggesting divergent applications (e.g., kinase inhibition vs. oxidative stress mitigation) .
Key Research Findings and Implications
- Synthetic Flexibility : Substituents on the benzamide or sulfonyl groups () significantly influence yield and bioactivity. Electron-withdrawing groups (e.g., nitro) enhance polarity but may reduce metabolic stability.
- Biological Target Specificity : Triazole-linked derivatives () show promise in Alzheimer’s disease research due to multitarget engagement, whereas sulfonyl-piperidine analogues () are tailored for pain management.
- Spectroscopic Consistency : IR and NMR data across analogues (e.g., C=S at 1243–1258 cm⁻¹, NH stretches at 3150–3414 cm⁻¹) confirm structural integrity despite substituent variations .
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide is a complex organic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with a thiazole ring and a benzamide group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Target Enzymes
The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.
Mode of Action
The compound inhibits the activity of COX enzymes, which play a crucial role in the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclin. By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, leading to an anti-inflammatory effect.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway , which is vital for the inflammatory response. This action results in decreased inflammation and alleviation of pain associated with inflammatory conditions.
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo studies. For instance, it has been shown to reduce inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines by activating procaspase-3 to caspase-3, leading to cell death. The structure–activity relationship (SAR) studies suggest that the presence of specific functional groups enhances its anticancer efficacy.
Case Studies and Research Findings
- In Vitro Studies :
- Mechanism Exploration :
- Anti-inflammatory Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide | Benzothiazole + Phenyl | Moderate Anticancer | COX Inhibition |
| N-(4-(benzo[d]thiazol-2-yl)-1,3-thiazol-2-yl)-4-cyanobenzamide | Benzothiazole + Thiazole | Antimicrobial | Unknown |
| This compound | Benzothiazole + Thiazole + Benzamide | Strong Anti-inflammatory & Anticancer | COX Inhibition |
Q & A
Q. What troubleshooting approaches address low yields in click chemistry-based synthesis?
- Methodological Answer : Optimize Cu(I) catalyst loading (e.g., 5–10 mol% CuI) and ligand (e.g., TBTA) to suppress side reactions. Use microwave-assisted synthesis to accelerate reaction kinetics. Purify via silica gel chromatography (e.g., EtOAc/hexane gradients) or recrystallization (e.g., MeOH/EtO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
